Nitro Group Dihedral Angles Dictate Unique Crystal Packing Architecture
In the crystal structure of the N1-tosyl derivative, the nitro groups at the 5- and 6-positions adopt distinctly different dihedral angles relative to the indazole plane: 57.0(3)° and 31.9(3)°, respectively [1]. This contrasts sharply with mono-nitroindazoles, such as 7-nitroindazole, which exhibits a more planar nitro group orientation [2].
| Evidence Dimension | Nitro group dihedral angles |
|---|---|
| Target Compound Data | 57.0(3)° and 31.9(3)° (in N1-tosyl derivative) |
| Comparator Or Baseline | 7-nitroindazole (planar orientation) |
| Quantified Difference | Not quantified directly; qualitative difference in torsional freedom. |
| Conditions | X-ray crystallography; N1-substituted derivative. |
Why This Matters
This differential torsional geometry governs crystal packing forces and solubility, which are critical for reproducible solid-state handling and formulation in both research and industrial synthesis.
- [1] Oulemda, B., Rakib, E. M., Abbassi, N., Saadi, M., & El Ammari, L. (2013). 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole. Acta Crystallographica Section E, 69(12), o1790. View Source
- [2] Cabildo, P., Claramunt, R. M., López, C., Santa María, M. D., & Elguero, J. (2011). Crystal and molecular structure of three biologically active nitroindazoles. Journal of Molecular Structure, 985(1), 75-81. View Source
